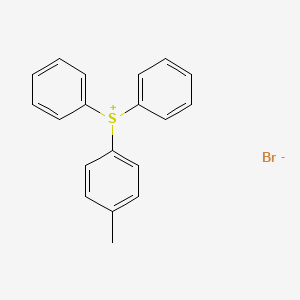
Sulfonium, (4-methylphenyl)diphenyl-, bromide
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Sulfonium, (4-methylphenyl)diphenyl-, bromide can be synthesized using Grignard reagents and chlorotrimethylsilane as an activator . The reaction typically involves the formation of a sulfonium ion by reacting a sulfonium precursor with a suitable bromide source under controlled conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Sulfonium, (4-methylphenyl)diphenyl-, bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonium ion to a sulfide.
Substitution: The bromide ion can be substituted with other nucleophiles to form different sulfonium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides, cyanides, and thiolates can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various sulfonium salts depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Sulfonium, (4-methylphenyl)diphenyl-, bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Sulfonium, (4-methylphenyl)diphenyl-, bromide involves its interaction with molecular targets through the sulfonium ion. The sulfonium ion can act as an electrophile, facilitating various chemical reactions. The pathways involved include nucleophilic substitution and oxidation-reduction reactions, which can lead to the formation of different products depending on the reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
Tris(4-methylphenyl)sulfonium bromide: Another sulfonium salt with three 4-methylphenyl groups.
Diphenylmethylsulfonium bromide: A sulfonium salt with a diphenylmethyl group.
Uniqueness
Sulfonium, (4-methylphenyl)diphenyl-, bromide is unique due to its specific combination of phenyl and 4-methylphenyl groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other sulfonium salts may not be as effective.
Propiedades
Número CAS |
4189-82-6 |
|---|---|
Fórmula molecular |
C19H17BrS |
Peso molecular |
357.3 g/mol |
Nombre IUPAC |
(4-methylphenyl)-diphenylsulfanium;bromide |
InChI |
InChI=1S/C19H17S.BrH/c1-16-12-14-19(15-13-16)20(17-8-4-2-5-9-17)18-10-6-3-7-11-18;/h2-15H,1H3;1H/q+1;/p-1 |
Clave InChI |
LXQKIBHHRQYGMT-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














